molecular formula C21H20O6 B11585540 [4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetic acid

[4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetic acid

Cat. No.: B11585540
M. Wt: 368.4 g/mol
InChI Key: BQIFEZVMMQAYNX-UHFFFAOYSA-N
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Description

[4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetic acid is a complex organic compound with a unique structure that includes a xanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of a xanthene derivative with a phenoxyacetic acid derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced techniques such as chromatography and crystallization ensures the purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

[4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives with sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industrial applications, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetic acid involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Xanthene derivatives: Compounds with similar xanthene cores but different functional groups.

    Phenoxyacetic acid derivatives: Compounds with phenoxyacetic acid moieties but different substituents.

Uniqueness

The uniqueness of [4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetic acid lies in its combined xanthene and phenoxyacetic acid structure. This combination imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

2-[4-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)phenoxy]acetic acid

InChI

InChI=1S/C21H20O6/c22-14-3-1-5-16-20(14)19(21-15(23)4-2-6-17(21)27-16)12-7-9-13(10-8-12)26-11-18(24)25/h7-10,19H,1-6,11H2,(H,24,25)

InChI Key

BQIFEZVMMQAYNX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC=C(C=C4)OCC(=O)O)C(=O)C1

Origin of Product

United States

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